molecular formula C25H26N4O3 B3958823 5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE

5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE

Cat. No.: B3958823
M. Wt: 430.5 g/mol
InChI Key: UKUVXBWMMSYOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a nitro group, and a phenylethylamine derivative. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzoylpiperazine with 2-nitroaniline under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various solvents like ethanol and dichloromethane. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pressure to ensure optimal results.

Major Products

The major products formed from these reactions include derivatives of the original compound, such as amines and substituted benzoylpiperazines. These products can be further modified to create a wide range of compounds with different properties and applications.

Scientific Research Applications

5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibenzoylpiperazine
  • 4-(1-Phenylethyl)piperazine
  • 2-Nitroaniline derivatives

Uniqueness

5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-19(20-8-4-2-5-9-20)26-23-18-22(12-13-24(23)29(31)32)27-14-16-28(17-15-27)25(30)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVXBWMMSYOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Reactant of Route 2
Reactant of Route 2
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Reactant of Route 3
Reactant of Route 3
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Reactant of Route 4
Reactant of Route 4
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Reactant of Route 5
Reactant of Route 5
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Reactant of Route 6
Reactant of Route 6
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.